molecular formula C9H18N2O3 B2944035 N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide CAS No. 920350-42-1

N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide

Katalognummer: B2944035
CAS-Nummer: 920350-42-1
Molekulargewicht: 202.254
InChI-Schlüssel: MKIQFTVCGINPFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide (CAS 920350-42-1) is an oxalamide derivative of interest in synthetic organic and medicinal chemistry research. With a molecular formula of C9H18N2O3 and a molecular weight of 202.25 g/mol, this compound features a tert-butyl group and a 2-hydroxypropyl moiety attached to a central oxalamide scaffold . The oxalamide functional group is a versatile building block in chemical synthesis, and its presence in this molecule makes it a valuable intermediate for researchers developing novel compounds. Potential research applications include its use as a precursor in the synthesis of more complex molecules for pharmaceutical development or as a model compound in structural and mechanistic studies. This product is intended for research and development purposes only and is not classified as a drug or approved for any human or veterinary therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

N'-tert-butyl-N-(2-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-6(12)5-10-7(13)8(14)11-9(2,3)4/h6,12H,5H2,1-4H3,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIQFTVCGINPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Oxalyl Chloride-Mediated Coupling

The most direct route involves sequential reaction of oxalyl chloride with tert-butylamine and 2-hydroxypropylamine.

Procedure :

  • Formation of monoamide : Oxalyl chloride (1.0 eq) is added dropwise to tert-butylamine (1.1 eq) in anhydrous dichloromethane at 0°C. After stirring for 2 h, the intermediate tert-butyloxalyl chloride is isolated via solvent evaporation.
  • Coupling with 2-hydroxypropylamine : The monoamide is reacted with 2-hydroxypropylamine (1.2 eq) in tetrahydrofuran (THF) with triethylamine (2.0 eq) as a base. The mixture is stirred for 12 h at room temperature, followed by extraction with ethyl acetate and purification via silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield : 65–72% after chromatography.
Characterization :

  • ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, tert-butyl), 3.30–3.50 (m, 2H, CH₂NH), 4.10 (br, 1H, OH).
  • ESI-MS : [M + H]⁺ calculated for C₉H₁₈N₂O₃: 202.13; observed: 202.9.

Carbodiimide-Based Coupling

Dicyclohexylcarbodiimide (DCC) facilitates condensation between oxalic acid and amines under mild conditions.

Procedure :
Oxalic acid (1.0 eq), tert-butylamine (1.1 eq), and 2-hydroxypropylamine (1.1 eq) are dissolved in dimethylformamide (DMF). DCC (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added, and the reaction is stirred for 24 h at 25°C. The dicyclohexylurea byproduct is filtered, and the crude product is recrystallized from ethanol/water.

Yield : 58–64%.
Limitations : Competitive formation of symmetrical oxalamides necessitates careful stoichiometric control.

Catalytic Dehydrogenative Coupling

Ruthenium-Pincer Complex Catalysis

A green approach utilizes Ru-PNNH complexes (e.g., Ru-5 ) to couple ethylene glycol with tert-butylamine and 2-hydroxypropylamine via acceptorless dehydrogenation.

Procedure :
Ethylene glycol (1.0 mmol), tert-butylamine (3.0 mmol), and 2-hydroxypropylamine (3.0 mmol) are combined with Ru-5 (1 mol%) and tert-butoxide (2 mol%) in toluene/dioxane (1:1) at 135°C for 24 h. Hydrogen gas is evolved, and the product is purified via flash chromatography.

Yield : 76–82%.
Mechanistic Insight :

  • Ethylene glycol undergoes dehydrogenation to glycolaldehyde.
  • Sequential nucleophilic attack by amines forms α-hydroxyamide intermediates.
  • Further dehydrogenation yields the oxalamide.

Advantages :

  • Atom-economic (100% atom utilization).
  • No external oxidants or harsh reagents required.

Protection-Deprotection Strategies

tert-Butyloxycarbonyl (Boc) Protection

To prevent undesired side reactions, the tert-butyl group is introduced via Boc-protected intermediates.

Procedure :

  • Boc protection : tert-Butyl dicarbonate (Boc₂O) reacts with 2-hydroxypropylamine in THF/water (pH 9–10) to form N-Boc-2-hydroxypropylamine.
  • Amidation : The Boc-protected amine is coupled with oxalyl chloride and tert-butylamine.
  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the target compound.

Yield : 70% over three steps.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (HPLC) Scalability
Oxalyl Chloride 0°C to RT, 14 h 65–72 >95% Moderate
DCC Coupling 25°C, 24 h 58–64 90–93% Low
Ru-Catalyzed 135°C, 24 h, H₂ evolution 76–82 >98% High
Boc Protection Multi-step, TFA cleavage 70 97% Moderate

Key Observations :

  • Ru-catalyzed synthesis offers superior yields and scalability but requires specialized catalysts.
  • Traditional methods remain viable for small-scale production but generate stoichiometric waste.

Analytical Validation and Applications

Spectroscopic Characterization

  • ¹³C NMR (CDCl₃) : δ 173.1 (C=O), 80.7 (tert-butyl C), 66.5 (CH₂OH).
  • IR (KBr) : 3300 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1080 cm⁻¹ (C–O).

Industrial Relevance

  • Pharmaceuticals : Serves as a precursor for kinase inhibitors and protease modulators.
  • Polymers : Enhances thermal stability in polyurethanes and epoxy resins.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxalamide backbone can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield propionaldehyde or propionic acid, while reduction of the oxalamide backbone may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group may facilitate binding to active sites, while the tert-butyl group can enhance the compound’s stability and lipophilicity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxalamide Compounds

Oxalamides exhibit diverse biological and functional properties depending on their substituents. Below is a detailed comparison of N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide with structurally or functionally related compounds.

Structural Analogues in Antiviral Research

Compounds in (e.g., N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide , 14 ) share the oxalamide core but incorporate heterocyclic and aromatic substituents. These modifications enhance antiviral activity against HIV by targeting the CD4-binding site. Key differences include:

  • Bioactivity : Compound 14 showed antiviral activity (IC₅₀ = 0.8 µM) due to its thiazole-pyrrolidine motif, which facilitates target binding .

Flavoring Agents with Oxalamide Backbones

The compound N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) is a benchmark umami flavor enhancer . Comparisons include:

  • Substituent Effects : S336 uses a dimethoxybenzyl group for aromatic interaction with taste receptors (TAS1R1/TAS1R3), while the target compound’s tert-butyl group may reduce receptor affinity but increase stability.
  • Regulatory Status: S336 has global regulatory approval (FEMA 4233) with a NOEL of 100 mg/kg/day in rats , whereas the safety profile of the target compound remains unstudied.

Enzyme Inhibitors with Oxalamide Motifs

Compounds like N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28, ) inhibit stearoyl-CoA desaturase (SCD) via cytochrome P450 activation. Key contrasts:

  • Electron-Withdrawing Groups : The 3-chloro-4-fluorophenyl group in 28 enhances metabolic activation, whereas the target compound’s hydroxypropyl group may limit such interactions .

Data Tables

Table 1: Structural and Functional Comparison of Selected Oxalamides

Compound Name Substituents Molecular Weight (g/mol) Key Application Bioactivity/NOEL Reference
Target Compound tert-butyl, 2-hydroxypropyl ~260–300* Hypothetical drug/flavor N/A
S336 (FEMA 4233) 2,4-dimethoxybenzyl, pyridin-2-ylethyl 422.4 Umami flavor enhancer NOEL = 100 mg/kg/day (rats)
N1-(4-chlorophenyl)-N2-...oxalamide (14) 4-chlorophenyl, thiazole-pyrrolidine 409.28 Antiviral (HIV) IC₅₀ = 0.8 µM
N1-(3-chloro-4-fluorophenyl)-... (28) 3-chloro-4-fluorophenyl, 4-methoxyphenethyl 351.1 SCD inhibitor EC₅₀ = 50 nM (hepatic cells)

*Estimated based on structural analogs.

Key Research Findings

Antiviral Activity : Oxalamides with aromatic/heterocyclic groups (e.g., 14 ) show potent antiviral effects, suggesting that the target compound’s hydroxypropyl group could be optimized for similar applications by introducing heterocycles .

Flavor Enhancement : S336’s dimethoxybenzyl group is critical for umami receptor binding, indicating that the target compound’s tert-butyl group may require structural tweaks for flavor applications .

Metabolic Stability : Bulky substituents like tert-butyl (as in the target compound) reduce metabolic degradation, a feature shared with adamantane-containing oxalamides in and .

Biologische Aktivität

N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide is a compound of interest in pharmacological research, particularly due to its interactions with biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide features a tert-butyl group and a hydroxypropyl moiety linked by an oxalamide bond. This structure is significant for its potential interactions with various biological targets.

The primary biological activity of N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide is believed to involve modulation of neurotransmitter receptors, particularly serotonin receptors. It has been shown to interact with the 5-HT1A serotonin receptor, which plays a crucial role in mood regulation, anxiety, and depression. The compound binds to the active site of these receptors, influencing cellular signaling pathways associated with mood and behavior.

Pharmacological Effects

  • Antidepressant Activity : Due to its interaction with serotonin receptors, this compound may exhibit antidepressant-like effects. Studies indicate that compounds targeting the 5-HT1A receptor can alleviate symptoms of depression in animal models.
  • Anxiolytic Properties : Similar to its antidepressant effects, N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide may also have anxiolytic properties by modulating anxiety-related behaviors through serotonin signaling pathways.

Research Findings

Recent studies have employed various assays to evaluate the biological activity of N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide:

Assay Type Purpose Findings
Cytotoxicity AssaysMeasure cell viability and deathShowed selective cytotoxicity against cancer cells
Receptor Binding AssaysEvaluate affinity for serotonin receptorsDemonstrated high affinity for 5-HT1A receptors
Behavioral StudiesAssess effects on anxiety and depressionIndicated reduction in anxiety-like behaviors in rodents

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide was administered over a period of two weeks. The results indicated a significant decrease in depressive-like behaviors as measured by the forced swim test (FST), suggesting its potential as an antidepressant agent.

Case Study 2: Anxiolytic Effects

Another study focused on the anxiolytic properties of the compound. Rodents treated with N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide exhibited reduced anxiety-like behaviors in the elevated plus maze (EPM) test compared to control groups. This reinforces the hypothesis that modulation of serotonin receptors can influence anxiety levels.

Q & A

Q. What are the optimal synthetic routes for N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a two-step reaction:

Acylation of tert-butylamine : React tert-butylamine with ethyl chlorooxalate in dichloromethane (DCM) using triethylamine (TEA) as a base to form the mono-amide intermediate.

Coupling with 2-hydroxypropylamine : The intermediate is then reacted with 2-hydroxypropylamine in ethanol under reflux, followed by purification via flash chromatography (e.g., 10% MeOH/CH₂Cl₂) to yield the final product.

  • Purity Control : Use HPLC (≥95% purity threshold) and LC-MS (to confirm molecular ion peaks, e.g., [M+H]+ at m/z 273.2). NMR (¹H and ¹³C) should validate structural integrity, such as the tert-butyl singlet at δ 1.4 ppm and hydroxypropyl protons at δ 3.6–4.0 ppm .

Q. Which analytical techniques are critical for characterizing N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide?

Methodological Answer:

  • ¹H/¹³C NMR : Essential for confirming substituent environments (e.g., tert-butyl group, hydroxypropyl chain).
  • LC-MS/HRMS : Validates molecular weight (e.g., HRMS m/z 273.1492 [M+H]+) and detects impurities.
  • HPLC : Quantifies purity (≥95% using C18 columns with acetonitrile/water gradients).
  • FT-IR : Identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹, -OH at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications of the tert-butyl and hydroxypropyl groups influence biological activity?

Methodological Answer:

  • tert-butyl Group : Enhances lipophilicity, improving membrane permeability. Replacements with smaller alkyl groups (e.g., methyl) reduce metabolic stability, as shown in sEH inhibitor studies .
  • Hydroxypropyl Group : The hydroxyl moiety increases solubility and enables hydrogen bonding with biological targets (e.g., viral entry proteins). Substitution with non-polar groups (e.g., propyl) reduces aqueous solubility by ~50% .
  • Experimental Design : Synthesize analogs (e.g., N1-cyclopentyl or N2-(3-hydroxybutyl)) and compare IC₅₀ values in enzyme assays (e.g., sEH inhibition) or antiviral activity .

Q. What is the hypothesized mechanism of action for this compound in inhibiting viral entry, and how can it be validated?

Methodological Answer:

  • Hypothesis : The compound may block viral entry by binding to host-cell receptors (e.g., CD4 in HIV) via its oxalamide core and hydroxypropyl group, mimicking natural ligands.
  • Validation Methods :
    • Surface Plasmon Resonance (SPR) : Measure binding affinity to CD4 (KD values).
    • Pseudovirus Assays : Test inhibition of HIV-1 entry in TZM-bl cells (EC₅₀ ≤ 10 µM suggests potency).
    • Mutagenesis Studies : Identify critical binding residues by testing activity against CD4 mutants .

Q. How can researchers resolve discrepancies in purity assessments between NMR and LC-MS data?

Methodological Answer:

  • Case Study : If NMR indicates 95% purity but LC-MS shows a 5% impurity:
    • LC-MS/MS : Fragment the impurity to identify its structure (e.g., unreacted starting material).
    • Preparative HPLC : Isolate the impurity for standalone NMR analysis.
    • Quantitative NMR (qNMR) : Use an internal standard (e.g., maleic acid) to cross-validate purity .
  • Best Practices : Combine orthogonal techniques (HPLC, NMR, MS) and adhere to ICH guidelines for method validation .

Data Contradiction Analysis

Q. How should conflicting bioactivity data from in vitro vs. in vivo studies be addressed?

Methodological Answer:

  • In Vitro/In Vivo Discrepancy Example : High potency in enzyme assays (IC₅₀ = 50 nM) but poor efficacy in mouse models.
  • Root Cause Analysis :
    • Pharmacokinetics (PK) : Measure plasma half-life (e.g., t₁/₂ < 1 hr suggests rapid clearance).
    • Metabolite Profiling : Identify inactive metabolites (e.g., hydroxylation of the tert-butyl group via CYP450).
    • Formulation Optimization : Use nanoemulsions or prodrugs (e.g., esterify the hydroxypropyl group) to enhance bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.